Isothiazolidine 1,1-dioxide

Vue d'ensemble

Description

Le propane sultam, également connu sous le nom de 1,3-propanesultam, est un sulfonamide cyclique de formule moléculaire C3H7NO2S. Il s'agit d'un analogue sulfuré des lactames (amides cycliques) et se caractérise par un groupe sulfonamide lié à un cycle à trois atomes de carbone.

Mécanisme D'action

Target of Action

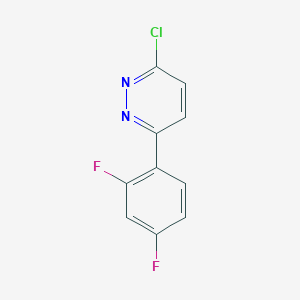

Isothiazolidine 1,1-dioxide is a small molecule that primarily targets chloride channels . It is also used in the synthesis of orally bioavailable hepatitis B capsid inhibitors and in the preparation of cryptochrome inhibitors as antidiabetic agents .

Mode of Action

This compound interacts with its targets by binding to chloride channels, which prevents the flow of chloride ions into the cell . This action depolarizes the membrane, leading to cell death .

Biochemical Pathways

It is known that the compound disrupts the metabolic pathways involving dehydrogenase enzymes . This disruption inhibits growth and metabolism in cells .

Pharmacokinetics

The compound’s ability to inhibit the growth of cells in culture suggests that it may have good bioavailability .

Result of Action

The primary result of this compound’s action is the inhibition of cell growth and metabolism, leading to irreversible cell damage and loss of viability . This is achieved through the disruption of metabolic pathways involving dehydrogenase enzymes .

Action Environment

It is known that isothiazolinones, a class of compounds to which this compound belongs, are used in various environments due to their bacteriostatic and fungiostatic activity . Despite their effectiveness, they are strong sensitizers, producing skin irritations and allergies, and may pose ecotoxicological hazards .

Analyse Biochimique

Biochemical Properties

Isothiazolidine 1,1-dioxide has been found to interact with various biomolecules. It binds to chloride channels, preventing the flow of chloride ions into the cell . This interaction depolarizes the membrane and leads to cell death .

Cellular Effects

The effects of this compound on cells have been observed in culture. It inhibits the growth of cells by binding to chloride channels and preventing the flow of chloride ions into the cell . This action depolarizes the membrane and leads to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with chloride channels. By binding to these channels, it prevents the flow of chloride ions into the cell . This action depolarizes the membrane, disrupting normal cellular function and leading to cell death .

Dosage Effects in Animal Models

This compound has been shown to inhibit restenosis in animal models by preventing the proliferation of vascular smooth muscle cells

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le propane sultam peut être synthétisé selon plusieurs méthodes. Une approche courante implique la réaction de la propane-1,3-sultone avec des amines pour former des acides aminosulfoniques N-substitués, qui sont ensuite déshydratés pour donner les sultames correspondants . Une autre méthode implique la cyclisation de chlorures de sulfonyle avec des amines dans des conditions spécifiques . De plus, les β-sultames peuvent être préparés par des réactions de cycloaddition [2 + 2] catalysées par des amines tertiaires .

Méthodes de production industrielle

La production industrielle de propane sultam implique généralement la synthèse à grande échelle de la propane-1,3-sultone, suivie de sa réaction avec diverses amines pour produire les dérivés de sultam souhaités. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le propane sultam subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le propane sultam peut être oxydé pour former des acides sulfoniques.

Réduction : Les réactions de réduction peuvent convertir le propane sultam en ses dérivés aminés correspondants.

Substitution : Diverses réactions de substitution peuvent se produire au niveau du groupe sulfonamide, conduisant à la formation de différents dérivés.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions du propane sultam comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme l'hydrure de lithium aluminium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction, telles que la température et le solvant, sont soigneusement contrôlées pour obtenir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir des réactions du propane sultam comprennent les acides sulfoniques, les dérivés aminés et divers sultames substitués. Ces produits ont des applications diverses dans la synthèse organique et la chimie médicinale .

Applications de la recherche scientifique

Le propane sultam a un large éventail d'applications de recherche scientifique :

Médecine : Certains dérivés de sultam sont utilisés comme anticonvulsivants, agents β1-bloqueurs et diurétiques.

Mécanisme d'action

Le mécanisme d'action du propane sultam implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans les applications médicinales, les dérivés du propane sultam peuvent inhiber les enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. La présence du groupe sulfonamide permet des interactions fortes de liaison hydrogène, améliorant l'affinité de liaison et la spécificité du composé .

Applications De Recherche Scientifique

Propane sultam has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires au propane sultam comprennent d'autres sultames tels que le naphtho-1,8-sultam et les β-sultames. Ces composés partagent la structure sulfonamide cyclique mais diffèrent par la taille du cycle et la nature des substituants .

Unicité

Le propane sultam est unique en raison de sa structure cyclique à trois atomes de carbone, qui confère des propriétés chimiques et une réactivité spécifiques. Sa petite taille de cycle permet une modification et une fonctionnalisation faciles, ce qui en fait un élément constitutif polyvalent dans la synthèse organique .

Conclusion

Le propane sultam est un composé précieux ayant des applications diverses en chimie, en biologie, en médecine et dans l'industrie. Sa structure et sa réactivité uniques en font un outil important dans la recherche scientifique et les processus industriels. L'exploration continue de ses propriétés et de ses applications permettra probablement de nouvelles découvertes et innovations dans divers domaines.

Propriétés

IUPAC Name |

1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c5-7(6)3-1-2-4-7/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYCWCIGCYGQFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348987 | |

| Record name | isothiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5908-62-3 | |

| Record name | isothiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Propanesultam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

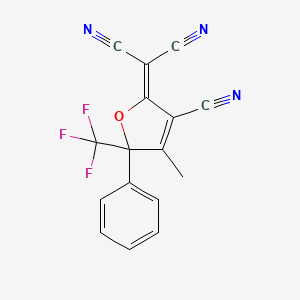

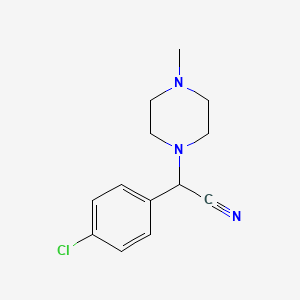

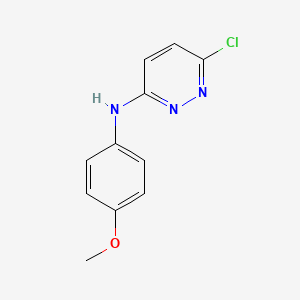

Feasible Synthetic Routes

Q1: What makes isothiazolidine 1,1-dioxide an interesting scaffold for drug discovery?

A: this compound, also known as γ-sultam, represents a privileged structure in medicinal chemistry. Its value stems from its ability to mimic peptide bonds and its presence in various bioactive molecules. Notably, it has shown promise as a core structure in developing anti-inflammatory drugs, particularly dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) .

Q2: How does the structure of this compound lend itself to diverse chemical modifications?

A: this compound possesses several modifiable positions allowing for the introduction of diverse substituents. Researchers have successfully explored substitutions at the nitrogen, the carbon adjacent to the sulfonyl group, and the carbon at the 4-position . This versatility makes it possible to fine-tune the physicochemical properties and biological activities of the resulting compounds.

Q3: Can you provide an example of how structural modification impacted the biological activity of an this compound derivative?

A: A striking example is the development of S-2474, an antiarthritic drug candidate. This compound, (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide, exhibited potent inhibition of both COX-2 and 5-LO enzymes, along with suppression of interleukin-1 (IL-1) production . The presence of the 2-ethyl group and the (E)-3,5-di-tert-butyl-4-hydroxybenzylidene moiety proved crucial for its potent anti-inflammatory activity.

Q4: What synthetic strategies are commonly employed to access this compound derivatives?

A: Several synthetic approaches have been developed. One common strategy involves the reaction of chlorosulfonyl isocyanate with olefins in the presence of radical initiators, leading to the formation of isothiazolidine 1,1-dioxides . Another approach involves a novel tandem SN/Michael addition sequence starting from methanesulfonanilides and EWG-substituted allyl bromides .

Q5: How can click chemistry be utilized in the synthesis of this compound derivatives?

A: Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful tool for constructing diverse this compound libraries. One-pot click/aza-Michael and click/OACC esterification protocols have been successfully employed to generate libraries of triazole-containing isothiazolidine 1,1-dioxides, showcasing the versatility and efficiency of this approach .

Q6: Are there any challenges associated with synthesizing this compound derivatives?

A: Achieving high regio- and stereoselectivity can be challenging, especially when dealing with substituted derivatives. For instance, controlling the regioselectivity in the formation of N-substituted-4-substituted isothiazolidine-1,1-dioxides requires careful optimization of reaction conditions .

Q7: Has this compound been explored for targets beyond COX-2 and 5-LO?

A: Yes, recent research has expanded the scope of this compound as a pharmacophore. It has shown potential as a P2X7 modulator, highlighting its potential applicability in other therapeutic areas .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-chloro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B3024077.png)

![(5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine](/img/structure/B3024090.png)

![6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine](/img/structure/B3024093.png)